molecular formula C9H22O3SSi B089376 1-Propanethiol, 3-(triethoxysilyl)- CAS No. 14814-09-6

1-Propanethiol, 3-(triethoxysilyl)-

Cat. No. B089376
CAS RN: 14814-09-6
M. Wt: 238.42 g/mol
InChI Key: DCQBZYNUSLHVJC-UHFFFAOYSA-N
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Description

"1-Propanethiol, 3-(triethoxysilyl)-" is a compound that belongs to the family of organosilicon compounds, specifically those that contain a triethoxysilyl group attached to a propanethiol. While direct studies on this compound are not available, research on similar organosilicon compounds can shed light on its potential synthesis methods, molecular structure, and properties.

Synthesis Analysis

Organosilicon compounds are typically synthesized through reactions involving silane derivatives. For instance, the synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a compound with both a trialkoxysilyl and a substituted 1,3-butanedione functional group, demonstrates the versatility of silane chemistry in creating functionalized materials (Peeples et al., 2008).

Molecular Structure Analysis

The molecular structure of organosilicon compounds like "1-Propanethiol, 3-(triethoxysilyl)-" is influenced by the presence of silicon, which imparts different chemical and physical properties compared to carbon-based compounds. Studies on similar compounds, such as the assembly dynamics and detailed structure of 1-propanethiol monolayers on Au(111) surfaces, provide insights into how these molecules interact with surfaces and form structured layers (Zhang et al., 2006).

Scientific Research Applications

Biotechnological Production

1-Propanethiol, 3-(triethoxysilyl)- and its derivatives are important in various biotechnological applications. For example, in the production of 1,3-Propanediol (1,3-PD), an important chemical widely used as monomers for the synthesis of commercially valuable products including cosmetics, foods, lubricants, and medicines. The biosynthesis of 1,3-PD, typically involving the transformation of glycerol or similar substrates using certain bacteria, is considered more economically viable and environmentally friendly than chemical synthesis. However, natural microorganisms involved in this process often face issues like low productivity and metabolite inhibition. Recent research has focused on the development of new strains through genome modification techniques such as mutagenesis and genetic engineering to overcome these challenges and achieve higher yield and production efficiency (Yang et al., 2018).

Chemical Synthesis and Catalysis

In chemical synthesis, compounds like 1-Propanethiol, 3-(triethoxysilyl)- are used as precursors or catalysts in various reactions. For instance, [Tris(2-pyridylthio)methyl]zinc hydride, a compound related to the triethoxysilyl group, has been identified as a multifunctional catalyst capable of rapid release of hydrogen by protolytic cleavage of silanes with either water or methanol. It also facilitates the hydrosilylation of aldehydes, ketones, and carbon dioxide. This demonstrates the compound's potential in utilizing carbon dioxide as a C(1) feedstock for the synthesis of valuable chemicals, showcasing a method for carbon capture and utilization (Sattler & Parkin, 2012).

Surface Chemistry and Material Science

In material science and surface chemistry, 1-Propanethiol, 3-(triethoxysilyl)- derivatives play a crucial role. The detailed study of the assembly dynamics and structure of 1-propanethiol monolayers on Au(111) surfaces, for instance, reveals significant insights into the mechanisms of self-assembled monolayer (SAM) formation at aqueous/Au(111) interfaces. This research, which includes real-time, high-resolution observations using in situ scanning tunneling microscopy, unveils the complex processes involved in SAM formation, such as physi- and chemisorption, pit formation, and domain growth. These findings are fundamental for the development and optimization of SAMs for various technological applications, including sensors, catalysis, and molecular electronics (Zhang, Chi, & Ulstrup, 2006).

Electrochemical Studies

The electrochemical behavior of certain compounds in the 1-Propanethiol, 3-(triethoxysilyl)- family has been studied for potential applications in sol-gel processes. For example, novel monomers with a rigid tetrathiafulvalene (TTF) core substituted by a spacer, to which a triethoxysilyl group is covalently bonded, have been synthesized and characterized. These compounds exhibit significant donor abilities and form highly polycondensed hybrid solids through hydrolytic polycondensation, presenting organization at both nanometric and micrometric scales. Such materials have potential applications in various fields, including electronics, photonics, and nanotechnology (Bellec et al., 2005).

Safety And Hazards

“1-Propanethiol, 3-(triethoxysilyl)-” is classified as a combustible liquid (Hazard Statement H227) and is harmful if swallowed (Hazard Statement H302) . It may cause an allergic skin reaction (Hazard Statement H317) and is toxic to aquatic life with long-lasting effects (Hazard Statement H411) . Precautionary measures include avoiding release to the environment and avoiding breathing dust/fume/gas/mist/vapors/spray . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-triethoxysilylpropane-1-thiol
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InChI

InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQBZYNUSLHVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCS)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

352668-65-6
Record name 1-Propanethiol, 3-(triethoxysilyl)-, homopolymer
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DSSTOX Substance ID

DTXSID7044479
Record name 3-(Triethoxysilyl)propane-1-thiol
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Molecular Weight

238.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 1-Propanethiol, 3-(triethoxysilyl)-
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Record name (3-Mercaptopropyl)triethoxysilane
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Product Name

1-Propanethiol, 3-(triethoxysilyl)-

CAS RN

14814-09-6
Record name (3-Mercaptopropyl)triethoxysilane
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Record name 1-Propanethiol, 3-(triethoxysilyl)-
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Record name 1-Propanethiol, 3-(triethoxysilyl)-
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Record name 3-(Triethoxysilyl)propane-1-thiol
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Record name 3-(triethoxysilyl)propanethiol
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Record name 3-(Triethoxysilyl)-1-propanethiol
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Synthesis routes and methods I

Procedure details

A suitable method for the preparation of bis-[γ-(trialkoxysilyl)-propyl]-disulfides is disclosed in copending application Ser. No. 529,203 filed Dec. 3, 1974 entitled "Bis-[γ-(Trialkoxysilyl)-Propyl]-Disulfides of High Purity", the disclosure of which is hereby incorporated specifically herein by reference. According to the process therein disclosed such a disulfide can be prepared by reacting a γ-chloropropyl-triethoxy silane with thiourea and sodium iodide in alcohol for 24 hours at ebullition. After the reaction mixture is cooled to room temperature and over a period of 4 hours a strong current of ammonia is passed through the solution. This causes ammonium chloride to precipitate. The filtrate and precipitate are separated and the filtrate can be concentrated whereby to obtain γ-mercaptopropyl-triethoxy silane. This latter material can be reacted with sulfuryl chloride in a solvent such as anhydrous benzene at a temperature of +8 - + 12°C. The SO2Cl2 is added to the γ-mercapto-propyl-triethoxy silane dropwise over a period of about 55 minutes. Sulfur dioxide and hydrogen chloride gas which are formed are removed by a nitrogen gas purge. After a period of about 6 hours at room temperature with stirring triethylamine can be added whereby to precipitate the amine hydrochloride. The filtrate is then fractionally distilled whereby there is recovered a bis-[γ-(triethoxysilyl)-propyl]-disulfide.
[Compound]
Name
bis-[γ-(trialkoxysilyl)-propyl]-disulfides
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Bis-[γ-(Trialkoxysilyl)-Propyl]-Disulfides
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Name
disulfide
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Into a clean, dry 300 cubic centimeter high pressure reactor were added 150 grams (0.60 moles) of beta-triethoxysilylthiopropionamide product (Example II pilot plant lot containing 5% beta-cyanoethyltriethoxysilane starting material) and 2.5 weight percent of cobalt trisulfide. The reactor was sealed, initially pressurized to 600 psig with hydrogen and placed in a rocker. The vessel was heated to 195° C. internal temperature which raised the hydrogen pressure to 1100 psig. Heating was maintained for 8 hours with agitation. Hydrogen was continuously fed into the reactor to maintain the hydrogen pressure at about 1000 psig. The pressure never exceeded 1100 psig. The pressure at the end of the reaction was 575 psig. The reaction produced the desired gamma-mercaptopropyltriethoxysilane.
Name
beta-triethoxysilylthiopropionamide
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150 g
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Synthesis routes and methods IV

Procedure details

Into a clean, dry 300 cubic centimeter high pressure reactor were added 58 grams (0.23 moles) of beta-triethoxysilylthiopropionamide product (Example II pilot plant lot containing 5% beta-cyanoethyltriethoxysilane starting material), 1.45 grams (2.5 weight percent) of rhenium heptasulfide catalyst (Re2S7.2H2O), and 12 grams ethanol rinse. The reactor was sealed, initially pressurized to 800 psig with hydrogen, and placed in a rocker. The vessel was heated with agitation for 4 hours to a maximum pressure of 1000 psig. After cooling to ambient temperature, the pressure was 0 psig, indicating that hydrogen was consumed by the reaction. The reaction had produced gamma-mercaptopropyltriethoxysilane.
Name
beta-triethoxysilylthiopropionamide
Quantity
58 g
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reactant
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1.45 g
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catalyst
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12 g
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solvent
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Synthesis routes and methods V

Procedure details

Into a clean, dry 300 cubic centimeter high pressure reactor were added 58 grams (0.23 moles) of beta-triethoxysilylthiopropionamide product (containing 14% beta-cyanoethyltriethoxysilane starting material) and 2.5 weight percent of cobalt trisulfide. The reactor was sealed, pressurized to 1100 psig with hydrogen, and placed in a rocker. The vessel was heated to 200° C. internal temperature and maintained at that temperature for 5 hours with agitation while the pressure increased to a maximum of 1750 psig. The final pressure at elevated temperature was 1500 psig and at ambient temperature was 600 psig (indicating that hydrogen was consumed by the reaction.) This procedure yielded 59% of the desired gamma-mercaptopropyltriethoxysilane.
Name
beta-triethoxysilylthiopropionamide
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58 g
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